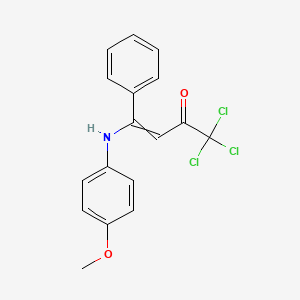
1,1,1-Trichloro-4-(4-methoxyanilino)-4-phenylbut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trichloro-4-(4-methoxyanilino)-4-phenylbut-3-en-2-one is a synthetic organic compound with a complex structure It is characterized by the presence of trichloromethyl, methoxyanilino, and phenyl groups attached to a butenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-4-(4-methoxyanilino)-4-phenylbut-3-en-2-one typically involves the condensation of substituted anthranilonitriles with 1,1,1-trichloro-4-ethoxybut-3-enone. This reaction can be carried out either neat or in refluxing ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trichloro-4-(4-methoxyanilino)-4-phenylbut-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Catalysts such as cobalt oxide or titanium dioxide can be used under mild conditions.
Reduction: Copper catalysis combined with lithium fluoride or magnesium chloride activation is effective.
Substitution: Alkyl Grignard reagents can be used in iron-catalyzed cross-coupling reactions.
Major Products Formed
Oxidation: Quinolines and other aromatic heterocycles.
Reduction: Tetrahydroquinolines.
Substitution: Various substituted quinolines and related compounds.
Scientific Research Applications
1,1,1-Trichloro-4-(4-methoxyanilino)-4-phenylbut-3-en-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1,1-Trichloro-4-(4-methoxyanilino)-4-phenylbut-3-en-2-one involves its interaction with molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with key metabolic processes in microorganisms .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichloro-2,2-bis(p-chlorophenyl)ethane (DDT): A well-known insecticide with a similar trichloromethyl group.
1,1,1-Trichloro-2,2-bis(p-methoxyphenyl)ethane: Another compound with similar structural features but different biological activities.
Uniqueness
1,1,1-Trichloro-4-(4-methoxyanilino)-4-phenylbut-3-en-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
59046-05-8 |
|---|---|
Molecular Formula |
C17H14Cl3NO2 |
Molecular Weight |
370.7 g/mol |
IUPAC Name |
1,1,1-trichloro-4-(4-methoxyanilino)-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C17H14Cl3NO2/c1-23-14-9-7-13(8-10-14)21-15(11-16(22)17(18,19)20)12-5-3-2-4-6-12/h2-11,21H,1H3 |
InChI Key |
SWKYNYQVZLMREF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=CC(=O)C(Cl)(Cl)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolo[2,1-b]oxazole, hexahydro-2-phenyl-](/img/structure/B14608609.png)
![1,4-Dioxaspiro[4.8]trideca-6,7-diene](/img/structure/B14608612.png)
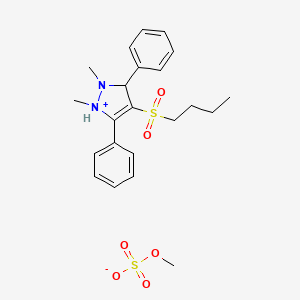
![Benzamide, N-[(4-nitrophenyl)thio]-](/img/structure/B14608634.png)
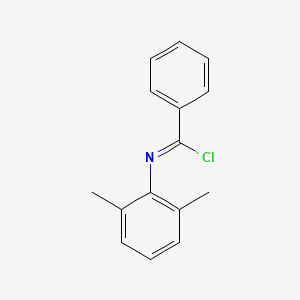
![1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride](/img/structure/B14608657.png)

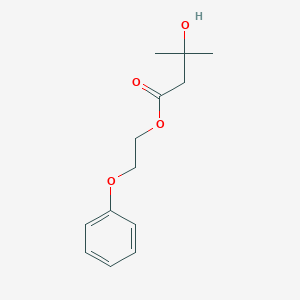
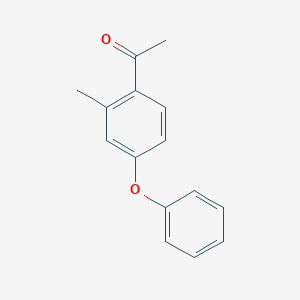
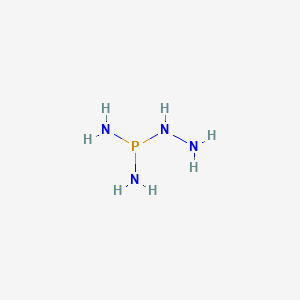
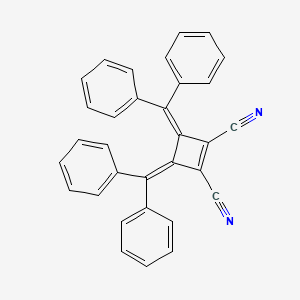
![(E)-N-Phenyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14608687.png)


